

# 1-(Phenylsulfonyl)pyrrole CAS number and spectral data

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## Compound of Interest

Compound Name: 1-(Phenylsulfonyl)pyrrole

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## In-Depth Technical Guide: 1-(Phenylsulfonyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-(Phenylsulfonyl)pyrrole**, a key heterocyclic building block in organic synthesis. The document details its chemical identity, physical properties, and comprehensive spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, reproducible experimental protocol for its synthesis is provided. Visual aids in the form of diagrams for the synthetic pathway and analytical workflow are included to enhance understanding. This guide is intended to be an essential resource for researchers and professionals utilizing **1-(Phenylsulfonyl)pyrrole** in their work.

## Chemical Identity and Physical Properties

**1-(Phenylsulfonyl)pyrrole**, also known as N-Phenylsulfonylpyrrole, is a stable, crystalline solid at room temperature.[1][2] The phenylsulfonyl group acts as a robust protecting group for the pyrrole nitrogen, influencing its reactivity and enabling selective substitutions at other positions of the pyrrole ring.[2]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	16851-82-4	[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> S	
Molecular Weight	207.25 g/mol	[3]
Appearance	White to beige or light brown crystalline powder	[1]
Melting Point	88-91 °C	[2]
Purity	>98.0% (GC)	[4]

## Spectral Data

The structural elucidation of **1-(Phenylsulfonyl)pyrrole** is supported by a range of spectroscopic techniques. The following tables summarize the key spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.87 - 7.84	m	1H	Phenyl H
7.57	m	1H	Phenyl H
7.50	m	2H	Phenyl H
7.17	m	2H	Pyrrole H (α)
6.30	m	2H	Pyrrole H (β)
Solvent: CDCl <sub>3</sub> , 300 MHz. Reference:[1]			

Table 3: <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
139.0	Phenyl C (ipso)
134.0	Phenyl C (para)
129.5	Phenyl C (ortho)
127.0	Phenyl C (meta)
122.0	Pyrrole C ( $\alpha$ )
112.0	Pyrrole C ( $\beta$ )

Note: Actual experimental values may vary. This is a predicted spectrum based on typical chemical shifts.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(Phenylsulfonyl)pyrrole** is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1585	Medium	Aromatic C=C Stretch
1500-1400	Strong	Aromatic C=C Stretch
1380-1350	Strong	Asymmetric $\text{SO}_2$ Stretch
1190-1160	Strong	Symmetric $\text{SO}_2$ Stretch
1000-650	Strong	C-H Bending

Note: These are characteristic ranges for the assigned functional groups.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **1-(Phenylsulfonyl)pyrrole**.

Table 5: Mass Spectrometry Data

m/z	Interpretation
207	[M] <sup>+</sup> (Molecular Ion)
141	[M - SO <sub>2</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
66	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>
Note: Fragmentation patterns can vary based on the ionization method.	

## Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)pyrrole

The following protocol details a common and effective method for the synthesis of **1-(Phenylsulfonyl)pyrrole**.[\[1\]](#)

Materials:

- Pyrrole
- Benzenesulfonyl chloride
- Tetrabutylammonium hydrogensulfate
- Toluene
- 50% aqueous sodium hydroxide solution
- Dichloromethane

- Hexane
- Anhydrous sodium sulfate
- Silica gel for column chromatography

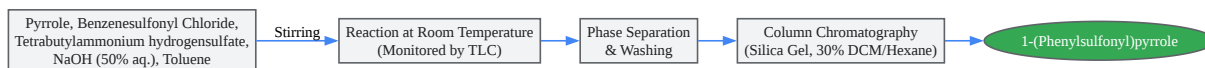
#### Procedure:

- In a suitable reaction vessel, prepare a mixture of toluene (30.0 mL), pyrrole (0.69 mL, 10.0 mmol), tetrabutylammonium hydrogensulfate (0.34 g, 1.0 mmol), and a 50% aqueous sodium hydroxide solution (10.0 mL).
- While stirring the mixture, slowly add a solution of benzenesulfonyl chloride (1.92 mL, 15.0 mmol) in toluene (15.0 mL) dropwise over approximately 15 minutes.
- Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
- Upon completion, separate the organic and aqueous phases.
- Wash the organic phase sequentially with water and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography using silica gel as the stationary phase and a 30% dichloromethane/hexane mixture as the eluent.
- The final product, **1-(Phenylsulfonyl)pyrrole**, is obtained as a white solid (yields of up to 87% have been reported).<sup>[1]</sup>

## Diagrams and Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(Phenylsulfonyl)pyrrole**.

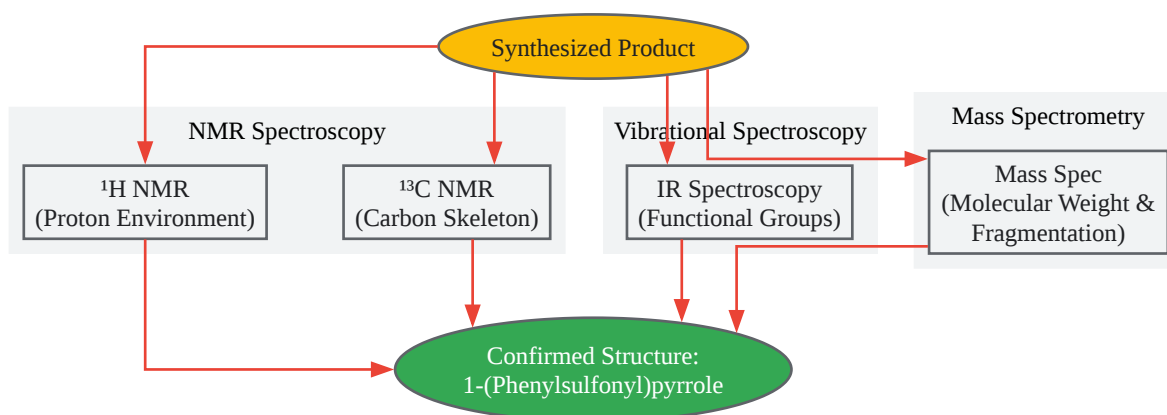


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Caption: Workflow for the synthesis of **1-(Phenylsulfonyl)pyrrole**.

## Spectroscopic Analysis Logic

This diagram outlines the logical workflow for the structural confirmation of the synthesized product using various spectroscopic methods.



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Caption: Logical workflow for spectroscopic confirmation.

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